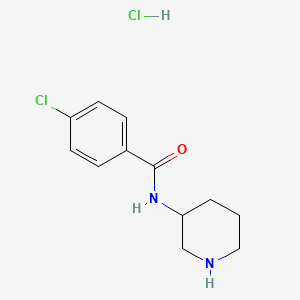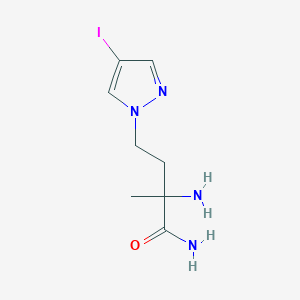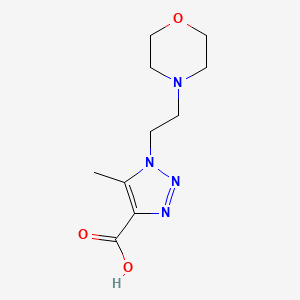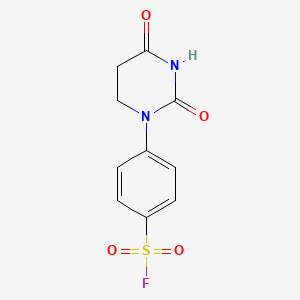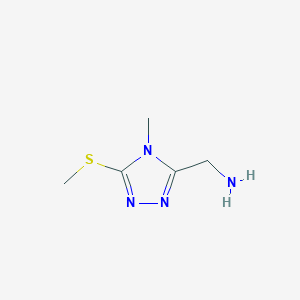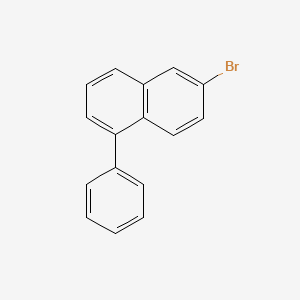![molecular formula C14H23Cl2N3O3 B13644548 2-[5,6-dimethoxy-1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-aminedihydrochloride](/img/structure/B13644548.png)
2-[5,6-dimethoxy-1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-aminedihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5,6-dimethoxy-1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-aminedihydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its complex structure, which includes a benzodiazole ring substituted with methoxy groups and an ethanamine side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5,6-dimethoxy-1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-aminedihydrochloride typically involves multiple steps. One common method includes the reaction of 5,6-dimethoxy-1H-benzimidazole with 2-methoxyethylamine under controlled conditions to form the intermediate product. This intermediate is then further reacted with ethanamine to yield the final compound. The reaction conditions often involve the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-[5,6-dimethoxy-1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-aminedihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups on the benzodiazole ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-[5,6-dimethoxy-1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-aminedihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[5,6-dimethoxy-1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-aminedihydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5,6-dimethoxy-1H-benzimidazole: Shares the benzodiazole core structure but lacks the ethanamine side chain.
2-methoxyethylamine: Contains the methoxyethyl group but lacks the benzodiazole ring.
Ethanamine: Simple amine structure without the benzodiazole and methoxy groups.
Uniqueness
2-[5,6-dimethoxy-1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-aminedihydrochloride is unique due to its combination of functional groups and structural complexity. This uniqueness allows it to interact with a wide range of molecular targets, making it a versatile compound for various scientific and industrial applications.
Properties
Molecular Formula |
C14H23Cl2N3O3 |
|---|---|
Molecular Weight |
352.3 g/mol |
IUPAC Name |
2-[5,6-dimethoxy-1-(2-methoxyethyl)benzimidazol-2-yl]ethanamine;dihydrochloride |
InChI |
InChI=1S/C14H21N3O3.2ClH/c1-18-7-6-17-11-9-13(20-3)12(19-2)8-10(11)16-14(17)4-5-15;;/h8-9H,4-7,15H2,1-3H3;2*1H |
InChI Key |
KEQAMPDNEPJNJW-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C2=CC(=C(C=C2N=C1CCN)OC)OC.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


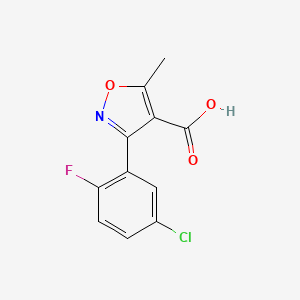
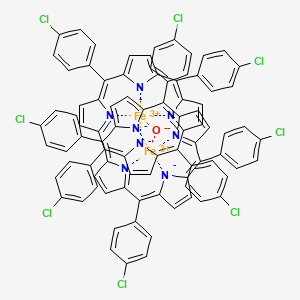
![3-(Tert-butoxy)-7-oxaspiro[3.5]nonan-1-amine](/img/structure/B13644474.png)
![2-[(2Z)-2-[[3,27-bis(2-butyloctyl)-23-[(Z)-[5,6-dichloro-1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-8,22-di(nonyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(18),2(12),4(11),5(9),7,13,16,19(26),21(25),22-decaen-7-yl]methylidene]-5,6-dichloro-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B13644485.png)
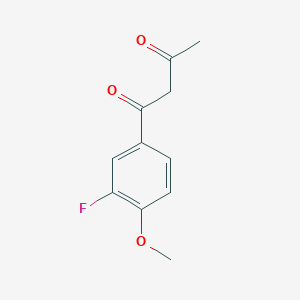
![1-[4-[[2-(2-Amino-5-pyrimidinyl)-7-methyl-4-(4-morpholinyl)-6-thieno[3,2-d]pyrimidinyl]methyl]-1-piperazinyl]-2-hydroxy-1-propanone](/img/structure/B13644504.png)
